Cas no 1400225-39-9 (Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid)

Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea
- AS-76913
- D94234
- 1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(4-methylphenyl)urea
- 1400225-39-9
- Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid
-
- MDL: MFCD23381047
- インチ: 1S/C20H24BClN2O3/c1-13-6-9-15(10-7-13)23-18(25)24-17-12-14(8-11-16(17)22)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25)
- InChIKey: UGNFQZGKQHTQAX-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1Cl)C(NC1=CC=C(C)C=C1)=O
計算された属性
- せいみつぶんしりょう: 386.1568505g/mol
- どういたいしつりょう: 386.1568505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757505-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$150 | 2024-06-05 | |
Chemenu | CM430815-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 1g |
$286 | 2022-09-03 | |
Chemenu | CM430815-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 250mg |
$96 | 2022-09-03 | |
A2B Chem LLC | AY17640-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 1g |
$357.00 | 2024-04-20 | |
Aaron | AR01FUB8-250mg |
1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$104.00 | 2025-02-10 | |
A2B Chem LLC | AY17640-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$126.00 | 2024-04-20 | |
Key Organics Ltd | AS-76913-0.25g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | >95% | 0.25g |
£182.00 | 2025-03-05 | |
Key Organics Ltd | AS-76913-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | >95% | 1g |
£406.00 | 2025-03-05 | |
eNovation Chemicals LLC | D757505-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 1g |
$310 | 2024-06-05 | |
Chemenu | CM430815-5g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 5g |
$858 | 2022-09-03 |
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acidに関する追加情報
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid (CAS No. 1400225-39-9): A Comprehensive Overview
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid, identified by the CAS number 1400225-39-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of boronic acids, which are widely recognized for their utility in various biochemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The unique structural features of this compound, including its 4-chloro-3-(p-tolylurea) moiety and phenylboronic acid component, contribute to its versatile reactivity and potential applications in drug discovery and material science.
The significance of Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid lies in its role as a key intermediate in the synthesis of complex molecules. Boronic acids, in general, are known for their ability to form stable complexes with diols and other functional groups, making them invaluable in organic synthesis. The presence of the p-tolylurea group enhances the compound's solubility and reactivity, facilitating its use in various chemical transformations. This has led to its adoption in the development of novel therapeutic agents and advanced materials.
In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One of the most notable areas is their use as inhibitors of enzymes that play crucial roles in disease pathways. For instance, boronic acid derivatives have been explored as inhibitors of proteases such as cathepsin K, which is implicated in osteoporosis and other bone-related disorders. The 4-chloro-3-(p-tolylurea) moiety in Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid may contribute to its ability to interact with biological targets, making it a promising candidate for further investigation.
The compound's structure also makes it a valuable tool in the field of click chemistry, where it can be used to facilitate the formation of carbon-carbon bonds under mild conditions. This is particularly relevant in the synthesis of complex drug molecules that require multiple functional groups to be incorporated efficiently. The phenylboronic acid component is particularly useful in this context, as it can undergo cycloaddition reactions with azides and alkynes to form stable triazole derivatives.
The pharmaceutical industry has shown considerable interest in developing new methodologies for the synthesis of boronic acid derivatives due to their broad spectrum of biological activities. Researchers have been exploring various synthetic routes to optimize the yield and purity of these compounds. The use of Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid as a starting material has opened up new avenues for the development of innovative drug candidates. Its unique structural features allow for diverse modifications, enabling chemists to tailor its properties for specific applications.
In addition to its pharmaceutical applications, this compound has potential uses in materials science. Boronic acids are known for their ability to form coordination complexes with metals, which can be exploited in the development of catalysts and functional materials. The presence of both the 4-chloro-3-(p-tolylurea) and phenylboronic acid groups provides multiple sites for interaction with metal ions, making it a versatile building block for designing novel materials with tailored properties.
The latest research trends indicate that boronic acids are being increasingly utilized in biotechnology and nanotechnology. For example, they have been employed in the development of smart materials that can respond to external stimuli such as pH changes or temperature variations. These properties make them suitable for applications in drug delivery systems, where they can be designed to release therapeutic agents at specific sites within the body. The unique characteristics of Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid, particularly its bifunctional nature, make it an attractive candidate for such innovative applications.
The synthesis and characterization of this compound have also contributed to advancements in analytical chemistry. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to study its structure and reactivity in detail. These studies have provided valuable insights into how boronic acids interact with biological systems, which is essential for designing effective therapeutic agents.
The future prospects for Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid are promising, with ongoing research aimed at uncovering new applications and optimizing its synthetic pathways. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both pharmaceuticals and materials science. Its unique combination of structural features makes it a versatile tool that will continue to drive innovation across multiple disciplines.
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